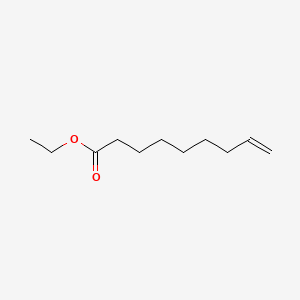

Ethyl 8-nonenoate

Descripción general

Descripción

Ethyl 8-nonenoate is a chemical compound that belongs to the class of aliphatic estersThe molecular formula of this compound is C11H20O2, and it has a molecular weight of 184.28 g/mol . This compound is typically found as a colorless to light yellow oil and is known for its fruity odor.

Métodos De Preparación

Ethyl 8-nonenoate can be synthesized through various methods. One common synthetic route involves the esterification of 8-nonenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

[ \text{C}9\text{H}{16}\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}9\text{H}{16}\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]

In industrial settings, this compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.

Análisis De Reacciones Químicas

Ethyl 8-nonenoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 8-nonenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form 8-nonanol using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. For example, reaction with ammonia can yield 8-nonenoic acid amide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Ethyl 8-nonenoate has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a bioactive compound in drug development.

Industry: It is used in the fragrance and flavor industry due to its fruity odor, and as an intermediate in the production of other chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 8-nonenoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. The exact molecular targets and pathways can vary depending on the specific biological context and the type of organism being studied.

Comparación Con Compuestos Similares

Ethyl 8-nonenoate can be compared with other similar compounds such as:

Ethyl nonanoate: Both compounds are esters, but ethyl nonanoate lacks the double bond present in this compound, making it less reactive in certain chemical reactions.

Methyl nonanoate: This compound is similar in structure but has a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Ethyl decanoate: This compound has a longer carbon chain, which influences its boiling point and solubility compared to this compound.

This compound is unique due to the presence of the double bond in its structure, which imparts distinct reactivity and properties compared to its saturated counterparts.

Actividad Biológica

Ethyl 8-nonenoate, a compound with the molecular formula C₉H₁₈O₂, is an unsaturated ester that has garnered attention for its potential biological activities. This article delves into its antimicrobial properties, potential applications in food preservation, and other notable biological activities, supported by research findings and case studies.

This compound can be synthesized through the esterification of 8-nonenoic acid with ethanol, typically using an acid catalyst such as sulfuric acid. The reaction can be summarized as follows:

This compound is characterized by its fruity aroma, often likened to pineapple, making it valuable in the fragrance and flavor industry .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it can inhibit the growth of various microorganisms, suggesting its potential use in food preservation and as an antimicrobial agent in pharmaceuticals.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/mL | |

| Staphylococcus aureus | 0.3 mg/mL | |

| Candida albicans | 0.4 mg/mL |

These findings highlight the compound's effectiveness against both bacteria and fungi, making it a candidate for further development in antimicrobial applications.

The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes. This disruption leads to cell lysis and death, although specific molecular targets may vary among different organisms.

Case Studies and Applications

- Food Preservation : this compound has been explored for its use in food preservation due to its antimicrobial properties. A study demonstrated that incorporating this compound into food packaging materials significantly reduced microbial load on stored food products, thus extending shelf life.

- Pharmaceutical Development : Ongoing research aims to evaluate this compound as a bioactive compound in drug formulations. Its ability to combat resistant strains of bacteria presents a promising avenue for developing new therapeutic agents.

- Fragrance Industry : Given its pleasant aroma, this compound is widely used in the fragrance industry. Its incorporation into perfumes and scented products capitalizes on both its olfactory properties and potential antimicrobial benefits .

Propiedades

IUPAC Name |

ethyl non-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSSRQZGHXOQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188688 | |

| Record name | Ethyl 8-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35194-39-9 | |

| Record name | Ethyl 8-nonenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 8-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.